

Application Notes and Protocols for FR-190997

Induced Calcium Mobilization Assay

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Compound of Interest

Compound Name: FR-190997

Cat. No.: B1674017

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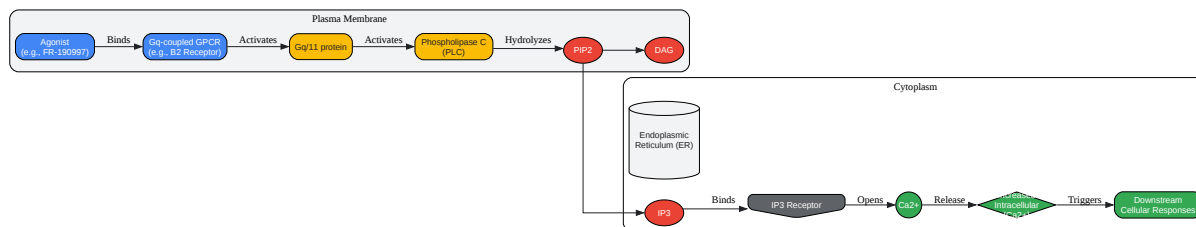
Introduction

FR-190997 is a non-peptide agonist of the bradykinin B2 receptor, which is a G protein-coupled receptor (GPCR) that signals through the Gq/11 pathway.^{[1][2][3][4]} Activation of Gq/11 proteins stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).^{[5][6][7][8]} IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.^{[5][8]} This increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a robust method for studying GPCR activation.

This document provides detailed protocols for utilizing a calcium mobilization assay to characterize the activity of **FR-190997** and other Gq/11-coupled receptor ligands. The assay is suitable for high-throughput screening (HTS) and detailed pharmacological characterization of agonists, antagonists, and allosteric modulators.^{[9][10][11]}

Gq/11 Signaling Pathway

The activation of a Gq/11-coupled GPCR by an agonist like **FR-190997** initiates a well-defined signaling cascade, leading to an increase in intracellular calcium.



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Caption: Gq/11 signaling cascade initiated by agonist binding.

Quantitative Data for FR-190997

The following table summarizes the pharmacological parameters of **FR-190997** in various cell-based assays. These values can serve as a reference for experimental design and data interpretation.

Parameter	Cell Line	Assay Type	Value	Reference
Ki	CHO cells (expressing human B2 receptor)	Radioligand Binding	9.8 nM	[4]
EC50	Human non- pigmented ciliary epithelium cells	Intracellular Ca2+ mobilization	155 nM	[4]
EC50	Human trabecular meshwork (h- TM) cells	Prostaglandin Production	15-19 nM	[4]
EC50	Human ciliary muscle (h-CM) cells	Prostaglandin Production	15-19 nM	[4]
IC50	MCF-7 breast cancer cells	Antiproliferative activity	2.14 μ M	[1]
IC50	MDA-MB-231 breast cancer cells	Antiproliferative activity	0.08 μ M	[1]
EC50	MDA-MB-231 breast cancer cells	Antiproliferative activity	80 nM	[12]

Experimental Protocols

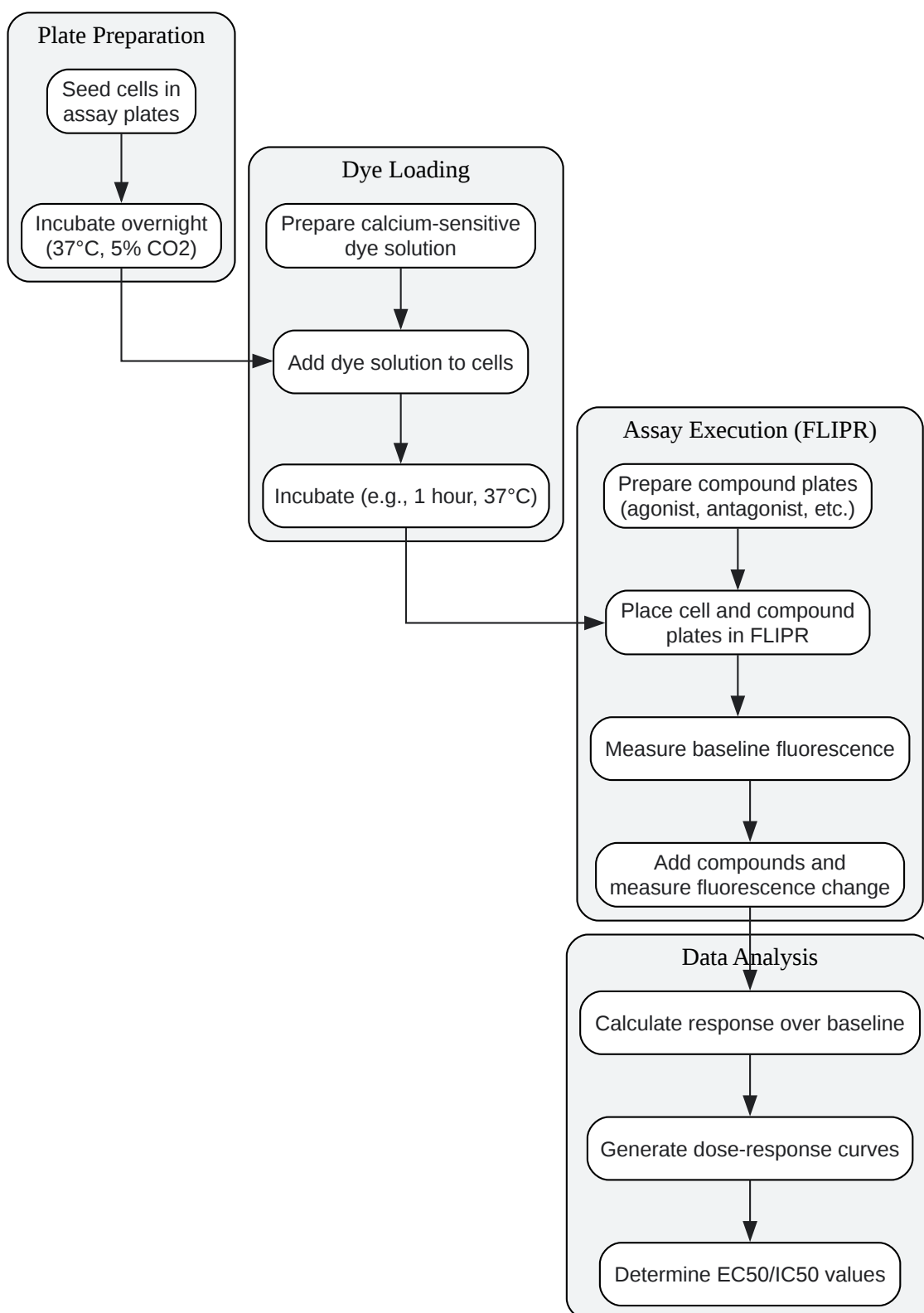
Calcium Mobilization Assay Using a Fluorescent Plate Reader (e.g., FLIPR®)

This protocol describes a no-wash, fluorescence-based assay for measuring intracellular calcium mobilization in response to GPCR activation.

Materials:

- Cell Line: A cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells).
- Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Calcium-sensitive dye: FLIPR Calcium Assay Kit (e.g., Calcium 4, 5, or 6) or another suitable calcium indicator dye (e.g., Fluo-4 AM).^{[9][13][14]}
- Test Compounds: **FR-190997** (agonist), known antagonists (e.g., HOE-140 for the B2 receptor), and unknown test compounds.
- Control Compounds: A known agonist for the receptor of interest and a vehicle control (e.g., DMSO).
- Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Experimental Workflow:



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Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

- Cell Seeding:
 - Harvest and count cells, then resuspend in culture medium to the desired density.
 - Seed the cells into black-walled, clear-bottom microplates.
 - Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Dye Loading:
 - Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.^[13] This typically involves reconstituting the dye concentrate in assay buffer.
 - Remove the culture medium from the cell plates and add the dye loading buffer to each well.
 - Incubate the plates for 1 hour at 37°C, protected from light. Some protocols may not require the removal of the medium (no-wash).^{[13][14]}
- Compound Preparation:
 - Prepare serial dilutions of **FR-190997** and other test compounds in assay buffer in a separate compound plate.
 - For antagonist testing, prepare the antagonist solutions at a fixed concentration and the agonist at varying concentrations.
- Measurement of Calcium Mobilization:
 - Place the cell plate and the compound plate into the fluorescent plate reader (e.g., FLIPR).
 - Set the instrument parameters for excitation and emission wavelengths appropriate for the chosen calcium dye.
 - Establish a stable baseline fluorescence reading for a few seconds.

- Initiate the automated addition of the compounds from the compound plate to the cell plate.
- Continuously record the fluorescence signal for a period of time (e.g., 1-3 minutes) to capture the transient calcium response.
- Data Analysis:
 - The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
 - For agonist dose-response curves, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
 - For antagonist experiments, the IC50 value can be determined by measuring the inhibition of the agonist-induced response at various antagonist concentrations.

Troubleshooting and Considerations

- Cell Health: Ensure cells are healthy and not overgrown, as this can affect the assay results.
- DMSO Concentration: Keep the final concentration of DMSO in the assay wells low (typically <1%) to avoid solvent effects.
- Signal Quenching: Some compounds may have inherent fluorescence or quenching properties. It is important to run appropriate controls to identify such artifacts.
- Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. The timing of compound addition and measurement should be optimized to capture the initial response.

By following these protocols, researchers can effectively utilize the **FR-190997** induced calcium mobilization assay to investigate Gq-coupled receptor signaling and for the discovery and characterization of novel therapeutic agents.

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